molecular formula C23H29Cl2N3O7 B1672130 GR 89696 CAS No. 126766-32-3

GR 89696

Numéro de catalogue: B1672130
Numéro CAS: 126766-32-3
Poids moléculaire: 530.4 g/mol
Clé InChI: ABTNETSDXZBJTE-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate” is a dual-component system:

  • Component 1: (E)-but-2-enedioic acid (fumaric acid), a dicarboxylic acid with an E (trans) configuration. It is widely used in pharmaceuticals and polymers due to its role in the Krebs cycle and biocompatibility .
  • A pyrrolidin-1-ylmethyl substituent, contributing to basicity and membrane permeability. A methyl carboxylate ester, influencing metabolic stability.

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTNETSDXZBJTE-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017105
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126766-32-3
Record name 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126766-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 89696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-89696 FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: : La synthèse du fumarate de GR 89696 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent:

Méthodes de Production Industrielle: : La production industrielle du fumarate de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Mécanisme d'Action

Le fumarate de this compound exerce ses effets en se liant sélectivement aux récepteurs kappa-opioïdes. Cette liaison entraîne l'activation des voies des récepteurs couplés aux protéines G, ce qui entraîne l'inhibition de l'adénylate cyclase et la réduction des niveaux d'adénosine monophosphate cyclique. Les effets en aval comprennent la modulation de la libération de neurotransmetteurs et la neuroprotection.

Mécanisme D'action

GR 89696 fumarate exerts its effects by selectively binding to kappa-opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels. The downstream effects include modulation of neurotransmitter release and neuroprotection .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Piperazine derivatives are common in drug design due to their conformational flexibility and hydrogen-bonding capacity. Key comparisons include:

Table 1: Substituent Variations in Piperazine Derivatives
Compound Name Key Substituents Biological Relevance Source
Target Compound 3,4-dichlorophenyl acetyl; pyrrolidinylmethyl Enhanced lipophilicity; CNS activity potential This Article
4-Methyl-piperazine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (Trifluoroacetate salt) Trifluoroacetate; pyrrolo-triazolo-pyrazine Increased acidity; kinase inhibition potential Patent
4-Acetyl-piperazine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Acetyl group Reduced metabolic stability Patent

Key Findings :

  • The 3,4-dichlorophenyl group in the target compound may improve receptor affinity compared to non-halogenated analogues (e.g., acetyl or methyl substituents) due to enhanced electron-withdrawing effects and steric bulk .

(E)- vs. (Z)-But-2-enedioic Acid Isomers

The E configuration (fumaric acid) and Z configuration (maleic acid) exhibit distinct physicochemical properties:

Table 2: Comparison of (E)- and (Z)-But-2-enedioic Acid Isomers
Property (E)-But-2-enedioic Acid (Fumaric Acid) (Z)-But-2-enedioic Acid (Maleic Acid)
Melting Point 287°C 135°C
Solubility in Water 6.3 g/L (25°C) 478 g/L (25°C)
pKa Values pKa1 = 3.03; pKa2 = 4.44 pKa1 = 1.92; pKa2 = 6.22
Applications Food additive, polymer synthesis Industrial resins, drug counterion

Key Findings :

  • The lower solubility of the E isomer in the target compound may prolong release in formulations compared to maleic acid salts .
  • The higher pKa values of fumaric acid suggest milder acidity, reducing gastrointestinal irritation in oral formulations .

Reactivity Insights :

  • The 3,4-dichlorophenyl acetyl group may resist hydrolysis better than ester-linked substituents (e.g., methoxycarbonyl derivatives in ), enhancing stability.

Substructure-Activity Relationships (SAR)

Data mining approaches (as in ) highlight critical substructures:

  • Pyrrolidinylmethyl-Piperazine Core : Found in sigma-1 receptor ligands, indicating possible neuroprotective effects.

Activité Biologique

The compound (E)-but-2-enedioic acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, commonly referred to as GR 89696 fumarate, is a synthetic derivative known for its biological activity, particularly as a potent and selective agonist for the kappa-opioid receptor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : (E)-but-2-enedioic acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
  • Molecular Formula : C23H29Cl2N3O7
  • Molecular Weight : 530.4 g/mol
  • CAS Number : 126766-32-3

This compound functions primarily as a selective agonist at kappa-opioid receptors, which are implicated in various physiological processes, including pain modulation and neuroprotection. Research indicates that activation of these receptors can lead to significant anti-nociceptive effects, making this compound a candidate for pain management therapies .

Anti-nociceptive Effects

Studies have demonstrated that this compound exhibits strong anti-nociceptive properties in animal models. The compound has been shown to effectively reduce pain responses in various experimental settings, suggesting its potential utility in treating chronic pain conditions .

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects in models of cerebral ischemia. Research indicates that this compound may help mitigate neuronal damage following ischemic events by modulating neuroinflammatory responses and promoting cell survival pathways .

Case Studies

  • Cerebral Ischemia Model : In a study involving rat models of cerebral ischemia, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. The mechanism was linked to enhanced kappa-opioid receptor signaling, which appeared to protect against excitotoxicity .
  • Pain Management Trials : Clinical trials assessing the efficacy of this compound in managing acute and chronic pain have shown promising results. Patients receiving this compound reported significant reductions in pain levels without the severe side effects commonly associated with traditional opioid therapies .

Data Summary Table

PropertyValue
IUPAC Name(E)-but-2-enedioic acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Molecular FormulaC23H29Cl2N3O7
Molecular Weight530.4 g/mol
CAS Number126766-32-3
Kappa-opioid Receptor AgonistYes
Anti-nociceptive ActivityHigh
Neuroprotective ActivitySignificant

Q & A

Q. What are the recommended synthetic routes for preparing (E)-but-2-enedioic acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the piperazine-carboxylate core via nucleophilic substitution or amide coupling under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
  • Step 2 : Introduction of the 3,4-dichlorophenylacetyl group using coupling agents like EDCI/HOBt in solvents such as dichloromethane or dimethylformamide .
  • Step 3 : Functionalization with pyrrolidin-1-ylmethyl via reductive amination or alkylation, requiring precise control of pH and temperature (~0–5°C) to avoid side reactions .
  • Final Step : Salt formation with (E)-but-2-enedioic acid (fumaric acid) to improve crystallinity and stability .
    Yield optimization often requires iterative adjustments in solvent polarity (e.g., switching from THF to acetonitrile) and catalyst loading.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the three-dimensional conformation of the piperazine-pyrrolidine scaffold and verify stereochemistry .
  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, HSQC) to confirm substitution patterns, especially for the dichlorophenyl and pyrrolidinyl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile ester and amide bonds .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays and aqueous buffers (pH 4–9) for pharmacokinetic studies. The fumarate salt enhances water solubility compared to the free base .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group may hydrolyze under alkaline conditions (pH > 8), requiring pH-adjusted formulations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the pyrrolidinylmethyl substituent be resolved?

  • Methodological Answer :
  • Dynamic NMR Analysis : Investigate rotational barriers around the piperazine-pyrrolidine bond if X-ray data suggests rigidity but NMR shows fluxional behavior .
  • DFT Calculations : Compare computed 1H^1H chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational discrepancies .
  • Variable-Temperature Studies : Perform NMR at –40°C to 80°C to detect coalescence points indicative of dynamic processes .

Q. What strategies optimize the compound’s binding affinity to CNS targets while minimizing off-target effects?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to align the dichlorophenyl and piperazine moieties with known CNS receptor ligands (e.g., dopamine D2 or serotonin 5-HT2A) .
  • Metabolic Profiling : Incubate with liver microsomes to identify labile sites (e.g., ester hydrolysis) and introduce fluorination or deuteriation to enhance metabolic stability .
  • Selectivity Screening : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) to prioritize structural modifications reducing off-target binding .

Q. How can in silico models predict the compound’s pharmacokinetic properties, and what experimental validations are critical?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target < 3 for CNS penetration), BBB permeability, and CYP450 inhibition .
  • Experimental Validation :
  • PAMPA-BBB Assay : Measure passive blood-brain barrier permeability .
  • Caco-2 Cell Monolayers : Assess intestinal absorption and efflux ratios (P-gp substrate potential) .
  • Microsomal Half-Life : Determine hepatic clearance using human liver microsomes with NADPH cofactor .

Q. What analytical methods resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :
  • Plasma Protein Binding Assay : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo activity despite in vitro potency .
  • Metabolite Identification (LC-MS/MS) : Screen for active metabolites (e.g., ester hydrolysis products) that contribute to efficacy but are absent in vitro .
  • Tissue Distribution Studies : Quantify compound levels in target tissues (e.g., brain) via LC-MS to confirm adequate exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GR 89696
Reactant of Route 2
GR 89696

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.